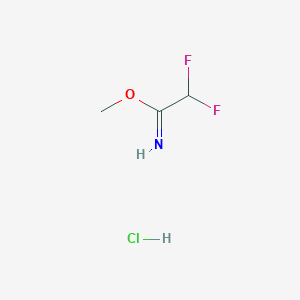
Methyl 2,2-difluoroacetimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoroacetimidate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties It is a derivative of difluoroacetic acid and is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoroacetimidate hydrochloride typically involves the reaction of difluoroacetic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate ester, which is then converted to the imidate by treatment with ammonia or an amine. The hydrochloride salt is obtained by reacting the imidate with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoroacetimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroacetic acid derivatives or reduction to form difluoroethyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Agents: Water or aqueous acids/bases are used for hydrolysis.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Difluoroacetamides, difluoroacetates, and other substituted derivatives.
Hydrolysis Products: Difluoroacetic acid and its derivatives.
Oxidation Products: Difluoroacetic acid derivatives.
Reduction Products: Difluoroethyl derivatives.
Scientific Research Applications
Methyl 2,2-difluoroacetimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine-containing moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoroacetimidate hydrochloride involves its ability to act as an electrophile due to the presence of the electron-withdrawing fluorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoroacetate: Similar in structure but lacks the imidate group, making it less reactive in certain substitution reactions.
Difluoroacetamide: Contains an amide group instead of the imidate, leading to different reactivity and applications.
Difluoroacetic acid: The parent compound, which is less reactive due to the absence of the imidate group.
Uniqueness
Methyl 2,2-difluoroacetimidate hydrochloride is unique due to the presence of both the imidate group and the electron-withdrawing fluorine atoms. This combination imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C3H6ClF2NO |
|---|---|
Molecular Weight |
145.53 g/mol |
IUPAC Name |
methyl 2,2-difluoroethanimidate;hydrochloride |
InChI |
InChI=1S/C3H5F2NO.ClH/c1-7-3(6)2(4)5;/h2,6H,1H3;1H |
InChI Key |
MAXVEUPTZTYOAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















